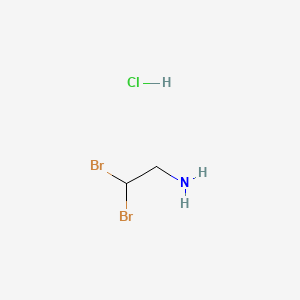

2,2-Dibromoethan-1-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

2913268-68-3 |

|---|---|

Molecular Formula |

C2H6Br2ClN |

Molecular Weight |

239.34 g/mol |

IUPAC Name |

2,2-dibromoethanamine;hydrochloride |

InChI |

InChI=1S/C2H5Br2N.ClH/c3-2(4)1-5;/h2H,1,5H2;1H |

InChI Key |

OUOFLJSQGWOXBE-UHFFFAOYSA-N |

Canonical SMILES |

C(C(Br)Br)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Dibromoethan 1 Amine Hydrochloride

Established and Emerging Synthetic Routes

The synthesis of 2,2-Dibromoethan-1-amine hydrochloride can be approached through several strategic pathways, primarily involving the formation of carbon-bromine bonds in proximity to a nitrogen-containing functional group and the subsequent amination of halogenated scaffolds.

Strategies for Carbon-Bromine Bond Formation Adjacent to Nitrogen

A key challenge in the synthesis of the target compound is the introduction of two bromine atoms on the same carbon atom (gem-dibromination) adjacent to the amine functionality.

One potential pathway begins with a readily available precursor, ethanolamine. Treatment of ethanolamine with an excess of hydrobromic acid can yield 2-bromoethylamine hydrobromide chemicalbook.comchemicalbook.comorgsyn.org. This reaction proceeds by the conversion of the hydroxyl group into a good leaving group, which is then displaced by a bromide ion.

Further bromination to achieve the gem-dibromo structure is a more complex step. Direct bromination of 2-bromoethylamine is challenging. An alternative strategy involves the protection of the amine group, followed by oxidation of the bromo-alkane to an aldehyde. This aldehyde can then be converted to a gem-dibromoalkane using reagents like a combination of tetrabutylammonium tribromide and triphenyl phosphite, which has been shown to be effective for the synthesis of gem-dibromoalkanes from aldehydes researchgate.net. Subsequent deprotection of the amine would yield 2,2-dibromoethan-1-amine.

Another approach could involve the use of N-bromosuccinimide (NBS) as a brominating agent, which is considered a greener alternative to molecular bromine as it is a solid and easier to handle wordpress.com. However, its application would likely require a multi-step process involving the protection of the amine and activation of the target carbon.

A summary of potential precursors and their transformations is presented in the table below.

| Starting Material | Intermediate(s) | Key Transformation(s) | Target Moiety |

| Ethanolamine | 2-Bromoethylamine hydrobromide | Bromination with HBr | C-Br bond formation |

| Protected 2-bromoethylamine | Protected 2-bromoethanal | Oxidation | Aldehyde formation |

| Protected 2-bromoethanal | Protected 2,2-dibromoethan-1-amine | Gem-dibromination | C(Br)₂ formation |

Amination Approaches to Halogenated Ethane (B1197151) Scaffolds

An alternative synthetic strategy involves the amination of a pre-existing di- or tri-halogenated ethane scaffold. For instance, the reaction of 1,1,2-tribromoethane with a source of ammonia could potentially lead to the selective displacement of one bromine atom to form the desired amine nist.govguidechem.comscbt.comchemicalbook.com. Controlling the selectivity of this amination would be crucial to avoid multiple substitutions or elimination reactions.

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, and microwave-assisted protocols have been developed to accelerate these reactions significantly nih.govacs.org. While typically used for aryl halides, its application to aliphatic dihalides could be explored.

Conversion of Precursors to 2,2-Dibromoethan-1-amine Hydrochloride

Once the free base, 2,2-dibromoethan-1-amine, is synthesized, its conversion to the hydrochloride salt is a standard and generally high-yielding procedure. This is typically achieved by treating a solution of the amine with hydrogen chloride, often in an anhydrous solvent like ether or methanol rsc.org. The hydrochloride salt then precipitates from the solution and can be isolated by filtration.

Green Chemistry Principles in the Synthesis of 2,2-Dibromoethan-1-amine Hydrochloride

The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis through the use of sustainable reagents, energy-efficient conditions, and the minimization of waste.

Sustainable Reagent and Solvent Selection

The choice of reagents and solvents plays a critical role in the environmental footprint of a synthesis.

Brominating Agents: Traditional bromination often uses molecular bromine (Br₂), which is highly toxic and corrosive wordpress.comnih.gov. Greener alternatives include N-bromosuccinimide (NBS) and quaternary ammonium (B1175870) tribromides, which are solids and therefore easier and safer to handle wordpress.comacgpubs.org. The in-situ generation of bromine from safer precursors is another sustainable approach nih.gov.

Solvents: Many organic solvents are volatile and hazardous. Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability hrpub.org. The use of water in bromination reactions, potentially with a phase-transfer catalyst, is a key area of green chemistry research hrpub.orgresearchgate.net. Solvent-free reaction conditions, where the reagents themselves act as the reaction medium, represent an even more sustainable option acgpubs.orgmdpi.com.

The table below compares traditional and greener options for reagents and solvents in bromination reactions.

| Aspect | Traditional Approach | Greener Alternative(s) |

| Brominating Agent | Molecular Bromine (Br₂) | N-bromosuccinimide (NBS), Quaternary ammonium tribromides, In-situ generated bromine |

| Solvent | Chlorinated solvents (e.g., CCl₄) | Water, Ionic liquids, Deep eutectic solvents, Solvent-free conditions |

Energy-Efficient Reaction Conditions (e.g., Microwave, Ultrasound)

Conventional heating methods can be energy-intensive and lead to longer reaction times. Microwave and ultrasound irradiation offer more energy-efficient alternatives that can significantly accelerate chemical reactions.

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products rsc.orgmdpi.comnih.gov. This is due to the direct and efficient heating of the reaction mixture mdpi.com. Microwave-assisted methods have been successfully applied to a wide range of organic syntheses, including the formation of nitrogen-containing heterocycles and amination reactions nih.govacs.orgrsc.orgnih.gov.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields nih.govnih.gov. The formation of localized high-temperature and high-pressure zones through acoustic cavitation can promote chemical reactivity. Ultrasound has been used for the synthesis of various amine derivatives and other organic compounds under mild conditions nih.govnih.gov.

The following table summarizes the advantages of these energy-efficient techniques.

| Technique | Key Advantages |

| Microwave Irradiation | Rapid heating, shorter reaction times, higher yields, improved product purity |

| Ultrasound Irradiation | Enhanced reaction rates, milder reaction conditions, can be used in aqueous media |

By integrating these green chemistry principles, the synthesis of 2,2-Dibromoethan-1-amine hydrochloride can be designed to be not only efficient but also environmentally responsible.

Atom Economy and Waste Minimization in Process Design

The principles of green chemistry are integral to modern synthetic process design, emphasizing the need to minimize environmental impact while maximizing efficiency. dntb.gov.ua Two of the most critical metrics in this endeavor are atom economy and waste minimization. Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.com An ideal reaction would have a 100% atom economy, meaning all atoms from the starting materials are found in the product, with no atoms wasted as byproducts. jocpr.comprimescholars.com

In the context of synthesizing 2,2-Dibromoethan-1-amine hydrochloride, the choice of synthetic route has profound implications for its atom economy and the consequent generation of waste. While specific process details for this compound are not widely published, an analysis can be conducted by examining analogous and fundamental amine synthesis reactions.

Comparative Analysis of Potential Synthetic Pathways

Common methods for synthesizing primary amines include the alkylation of ammonia, the Gabriel synthesis, and the reduction of nitriles or amides. pressbooks.pub Each of these pathways presents different challenges and benefits regarding atom economy.

Alkylation of Ammonia: A direct approach would involve the reaction of a suitable precursor, such as 1,1-dibromo-2-haloethane, with ammonia. While seemingly straightforward, this method is notorious for its poor selectivity. The primary amine product is often more nucleophilic than ammonia itself, leading to subsequent alkylations that produce secondary and tertiary amines as significant byproducts. pressbooks.pub This lack of selectivity inherently lowers the atom economy for the desired product and complicates purification, generating more waste.

Gabriel Synthesis: This method utilizes potassium phthalimide to alkylate a substrate, followed by hydrolysis to release the primary amine. pressbooks.pub Although it avoids the overalkylation issue, the classical Gabriel synthesis has a very low atom economy because a stoichiometric amount of a phthalic acid derivative is generated as a byproduct. primescholars.com For the synthesis to be considered "green," an efficient process to recover and recycle this byproduct would be essential. rsc.org

The following interactive table provides a theoretical comparison of the atom economy for two potential, simplified pathways to the free amine, 2,2-dibromoethan-1-amine, which is then protonated to form the hydrochloride salt.

| Component | Route 1: Amide Reduction |

|---|---|

| Reactants | 2,2-dibromoacetamide (C₂H₃Br₂NO) + LiAlH₄ |

| Molecular Weight (Reactants) | 216.86 g/mol + 37.95 g/mol = 254.81 g/mol |

| Desired Product | 2,2-dibromoethan-1-amine (C₂H₅Br₂N) |

| Molecular Weight (Product) | 202.88 g/mol |

| Byproducts | LiAlO₂ |

| % Atom Economy | 79.6% |

Note: The calculation for Route 1 simplifies the complex stoichiometry of LiAlH₄ reduction for illustrative purposes. The calculation for Route 2 considers only the final hydrolysis step, which is the most waste-generating part of that synthesis.

Waste Minimization and Process Design

Beyond theoretical atom economy, practical process design focuses on minimizing the total volume of waste, a concept captured by metrics like the Environmental Factor (E-Factor), which is the ratio of the mass of waste produced to the mass of the desired product. This includes not only byproducts but also solvent losses, spent catalysts, and purification agents.

To improve the green profile of a synthesis for 2,2-Dibromoethan-1-amine hydrochloride, several strategies could be employed:

Catalytic Routes: The development of catalytic methods is a cornerstone of green chemistry. jocpr.com For instance, catalytic hydrogenation for amide or nitrile reduction would be vastly superior to using stoichiometric metal hydride reagents, as the catalyst is used in small amounts and can potentially be recycled.

Solvent Selection and Reduction: The bulk of waste in many pharmaceutical and fine chemical processes comes from solvents. primescholars.com Designing a process that uses water, supercritical fluids, or solvent-free conditions can dramatically reduce the E-Factor. mit.edu

Process Intensification: Continuous flow synthesis, as opposed to batch processing, can offer safer and more efficient production. mit.edu It allows for better control over reaction parameters, potentially increasing yield and reducing byproduct formation, which contributes to waste minimization.

Ultimately, the design of an optimal and sustainable process for producing 2,2-Dibromoethan-1-amine hydrochloride requires a holistic approach, where the principles of atom economy and waste minimization are considered from the very beginning of route scouting and development.

Chemical Reactivity and Mechanistic Investigations of 2,2 Dibromoethan 1 Amine Hydrochloride

Reactivity Profiles of the Primary Amine Moiety

The primary amine group (-NH₂) in 2,2-Dibromoethan-1-amine is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. libretexts.org In its hydrochloride salt form, the amine is protonated (-NH₃⁺), rendering it non-nucleophilic. However, in the presence of a base or under equilibrium conditions, the free amine is available to participate in a variety of reactions.

As a strong nucleophile, the primary amine can react with various electrophiles in nucleophilic substitution reactions. libretexts.orgscience-revision.co.uk A primary example is the alkylation of the amine by reacting it with alkyl halides. This reaction proceeds via an Sₙ2 mechanism, where the nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. chemguide.co.uklibretexts.org

The initial reaction with an alkyl halide (R-X) yields a secondary amine. However, the reaction often does not stop at this stage. libretexts.org The resulting secondary amine is also nucleophilic and can compete with the primary amine for the remaining alkyl halide, leading to the formation of a tertiary amine. Further alkylation can occur to produce a quaternary ammonium (B1175870) salt. science-revision.co.uklibretexts.org To favor the formation of the primary amine product, a large excess of the amine starting material is typically used. science-revision.co.uk The general progression of these reactions is outlined below.

Table 1: Stepwise Alkylation of Primary Amines

| Step | Reactants | Product Type |

|---|---|---|

| 1 | Primary Amine + Alkyl Halide | Secondary Amine Salt |

| 2 | Secondary Amine + Alkyl Halide | Tertiary Amine Salt |

Similarly, the amine can undergo acylation when treated with acid chlorides or acid anhydrides to form amides. This reaction is generally rapid and efficient, often carried out in the presence of a base to neutralize the HCl byproduct. libretexts.org

Primary amines readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (also known as Schiff bases). wikipedia.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. This intermediate then dehydrates by eliminating a molecule of water to yield the stable imine product. wikipedia.org The reversibility of the reaction requires the removal of water to drive it to completion. wikipedia.org

Beyond synthesis, these reactions are fundamental to derivatization, a process used to modify a chemical compound to make it suitable for analysis. psu.edu Derivatizing amine-containing compounds can enhance their properties for techniques like High-Performance Liquid Chromatography (HPLC) by improving chromatographic separation or detection. nih.govlibretexts.org A variety of reagents are employed for this purpose, each imparting different characteristics to the resulting derivative.

Table 2: Common Derivatizing Agents for Primary Amines

| Reagent | Product Type | Analytical Advantage |

|---|---|---|

| o-Phthalaldehyde (OPA) | Isoindole derivative | Produces highly fluorescent products. libretexts.org |

| Dansyl Chloride | Dansyl sulfonamide | Creates derivatives with strong fluorescence and high ionization efficiency for mass spectrometry. nih.gov |

| 9-fluorenylmethyl chloroformate (Fmoc-Cl) | Fluorenylmethyloxycarbonyl (Fmoc) derivative | Forms UV-active and fluorescent derivatives. nih.govlibretexts.org |

Reactivity of the Geminal Dibromide Functionality

The geminal dibromide group, where two bromine atoms are attached to the same carbon atom, is the site of electrophilicity and is susceptible to both elimination and substitution reactions. libretexts.orgncert.nic.in

Geminal dihalides can undergo elimination reactions, particularly in the presence of a strong, non-nucleophilic base, to form olefins (alkenes). libretexts.orgmissouri.edu This transformation often occurs through a double dehydrohalogenation mechanism. libretexts.orgpearson.com In the case of 2,2-Dibromoethan-1-amine, treatment with a strong base like potassium hydroxide (B78521) (KOH) could induce the elimination of hydrogen bromide (HBr). pearson.com The first elimination step would yield a bromo-substituted alkene. A second, more vigorous elimination could potentially lead to an alkyne, though this is less common for ethane (B1197151) derivatives. libretexts.org The regioselectivity of such eliminations, when applicable in longer chains, is often governed by Zaitsev's (Saytzeff's) rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product. missouri.eduaskfilo.com

The mechanism for these base-induced eliminations is typically bimolecular (E2), requiring an anti-periplanar arrangement between the proton being abstracted and the leaving group. askthenerd.com

The carbon atom bonded to the two bromine atoms is electron-deficient and serves as an electrophilic center for nucleophilic substitution reactions. ncert.nic.in One of the key reactions for geminal dihalides is hydrolysis, which can convert them into carbonyl compounds. wikipedia.org When a primary geminal dihalide like 2,2-Dibromoethan-1-amine is treated with water or a hydroxide ion, a substitution reaction can occur. wikipedia.orgyoutube.com The initial substitution of one bromine atom by a hydroxyl group would form an unstable halohydrin intermediate. This intermediate would then rapidly lose the second bromine atom and the hydroxyl proton to form an aldehyde. youtube.com

Table 3: Expected Products from Reactions at the Geminal Dibromide Site

| Reagent(s) | Reaction Type | Expected Product |

|---|---|---|

| Strong Base (e.g., KOH) | Elimination | Bromoethenamine / Ethynamine |

| H₂O / OH⁻ | Substitution (Hydrolysis) | Aminoacetaldehyde |

Reagents like silver nitrate (B79036) can also promote substitution by acting as a Lewis acid, coordinating with a bromide to facilitate its departure and form a carbocation intermediate, which can then be attacked by a nucleophile like water. stackexchange.com

Detailed Mechanistic Studies of Transformations

The transformations of 2,2-Dibromoethan-1-amine hydrochloride are governed by well-established organic reaction mechanisms.

Nucleophilic Substitution at the Amine: The alkylation and acylation of the primary amine moiety follow the Sₙ2 pathway. The reaction rate is dependent on the concentration of both the amine (nucleophile) and the alkylating/acylating agent (electrophile). The nucleophilic nitrogen attacks the electrophilic carbon from the backside relative to the leaving group, resulting in an inversion of stereochemistry if the carbon is chiral. libretexts.org

Condensation with Carbonyls: The formation of an imine from the primary amine and a carbonyl compound is a nucleophilic addition-elimination reaction. The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon. This is followed by proton transfer steps to form a neutral carbinolamine intermediate. Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product. wikipedia.org

Elimination of HBr: The base-induced formation of an alkene from the geminal dibromide functionality typically proceeds via a concerted E2 mechanism. A strong base abstracts a proton from the carbon adjacent to the carbon bearing the bromines. Simultaneously, the C-Br bond breaks, and a pi bond is formed. This process is stereospecific, requiring an anti-periplanar geometry between the abstracted proton and the bromide leaving group. libretexts.orgaskthenerd.com

Substitution at the Dibrominated Carbon: The hydrolysis of the geminal dibromide to an aldehyde can proceed through either Sₙ1 or Sₙ2 mechanisms, depending on the reaction conditions. In an Sₙ2 reaction, a hydroxide ion would directly attack the carbon, displacing a bromide ion. In an Sₙ1 reaction, a bromide ion would first leave, forming a carbocation that is then attacked by water. ncert.nic.in Given the primary nature of the substrate, an Sₙ2 pathway is generally more likely unless conditions strongly favor carbocation formation (e.g., with a Lewis acid like AgNO₃). ncert.nic.instackexchange.com The initial product, a 2,2-bromo-1-hydroxy intermediate, is unstable and eliminates HBr to form the final aldehyde product. youtube.com

Reaction Pathway Elucidation

The most probable reaction pathway for 2,2-Dibromoethan-1-amine, particularly under basic conditions which would deprotonate the amine hydrochloride to the free amine, is an intramolecular nucleophilic substitution. This process leads to the formation of a three-membered nitrogen-containing heterocycle, an aziridine (B145994).

The mechanism for this transformation is an intramolecular Sₙ2 (Substitution Nucleophilic Bimolecular) reaction. The lone pair of electrons on the nitrogen atom of the amine group attacks the electrophilic carbon atom bonded to the two bromine atoms. This concerted attack displaces one of the bromide ions, which acts as a leaving group, resulting in the formation of a cyclic structure. This type of reaction, where haloamines cyclize to form aziridines, is a known method in heterocyclic synthesis. youtube.combaranlab.org

The initial product of this cyclization would be a 2-bromoaziridine. Depending on the reaction conditions, this intermediate could be isolated or could undergo further reactions, such as elimination of the second bromine atom or ring-opening reactions characteristic of strained aziridine rings. While intermolecular reactions leading to dimers or polymers are conceivable, the proximity of the reacting groups within the same molecule strongly favors the intramolecular pathway to form the sterically strained but kinetically accessible three-membered ring.

The table below outlines the proposed primary reaction pathway for 2,2-Dibromoethan-1-amine.

| Reactant | Reagents/Conditions | Proposed Mechanism | Intermediate Product |

|---|---|---|---|

| 2,2-Dibromoethan-1-amine | Base (e.g., NaHCO₃, Et₃N) | Intramolecular Sₙ2 Cyclization | 2-Bromoaziridine |

Stereochemical Considerations in Reactions

Stereochemistry is a critical aspect of chemical reactions, particularly those that involve or create chiral centers. An analysis of 2,2-Dibromoethan-1-amine reveals that the molecule itself is achiral. A chiral center is a carbon atom bonded to four different groups, and neither of the two carbon atoms in the molecule meets this requirement.

C1 (bonded to the amine group): Is attached to -NH₂, two identical hydrogen atoms, and a -CHBr₂ group.

C2 (bonded to the bromine atoms): Is attached to two identical bromine atoms, one hydrogen atom, and a -CH₂NH₂ group.

Since the starting material is achiral, any reaction it undergoes in an achiral environment (i.e., without the use of chiral catalysts, reagents, or solvents) that creates a new chiral center will result in a racemic mixture. lumenlearning.comlibretexts.org

In the context of the primary reaction pathway elucidated above—intramolecular cyclization to form an aziridine—a new chiral center is generated. The C2 carbon of the starting material becomes a stereocenter in the 2-bromoaziridine product, as it is then bonded to four different groups: the ring nitrogen, a ring carbon, a bromine atom, and a hydrogen atom.

The formation of this new chiral center proceeds without stereochemical preference. The nucleophilic attack by the amine group can occur from either face of the electrophilic carbon with equal probability. This leads to the formation of both possible enantiomers of the 2-bromoaziridine product in equal amounts. The resulting product is therefore a racemic mixture, which is optically inactive. lumenlearning.com

The table below summarizes the stereochemical outcome of the proposed cyclization.

| Starting Material | Chirality of Starting Material | Reaction Type | Product | Chirality of Product | Stereochemical Outcome |

|---|---|---|---|---|---|

| 2,2-Dibromoethan-1-amine | Achiral | Intramolecular Cyclization | 2-Bromoaziridine | Chiral (one stereocenter created) | Racemic Mixture (50:50 mixture of enantiomers) |

Should a chiral auxiliary or catalyst be introduced into the reaction, it would be possible to influence the stereochemical outcome and produce an excess of one enantiomer over the other, a process known as asymmetric synthesis. However, based on the intrinsic properties of the substrate, non-selective formation of stereoisomers is the default outcome.

Applications of 2,2 Dibromoethan 1 Amine Hydrochloride As a Versatile Synthetic Building Block

Role in the Synthesis of Nitrogen-Containing Heterocyclic Systems

The presence of both nucleophilic (amine) and electrophilic (dibromomethyl) centers within the same molecule makes 2,2-Dibromoethan-1-amine hydrochloride a promising precursor for the synthesis of a variety of nitrogen-containing heterocycles.

Formation of Cyclic Amines and Diamines (e.g., Ethylenediamines, Piperazines, Polyethyleneimines)

The reaction of primary amines with 1,2-dibromoethane is a known method for the synthesis of N,N'-disubstituted ethylenediamines, with piperazines and N-substituted polyethyleneimines often forming as side products researchgate.net. By analogy, 2,2-Dibromoethan-1-amine hydrochloride could potentially serve as a precursor for substituted versions of these cyclic amines and polymers.

The primary amine of 2,2-Dibromoethan-1-amine could react with another primary amine (R-NH2) to form an N-substituted ethylenediamine derivative. Subsequent intramolecular cyclization could lead to the formation of piperazine rings. Furthermore, under conditions that favor polymerization, this compound could potentially contribute to the formation of branched polyethyleneimines. The reactivity of the gem-dibromo group would likely influence the degree of branching and the final polymer structure. Industrial processes for producing polyethyleneimines often involve the ring-opening polymerization of aziridine (B145994), which is generated from ethanolamine organic-chemistry.orgnih.govresearchgate.net. The use of a bifunctional monomer like 2,2-Dibromoethan-1-amine could offer an alternative pathway to these valuable polymers.

| Heterocycle | Potential Synthetic Route involving 2,2-Dibromoethan-1-amine | Key Reaction Type |

|---|---|---|

| N-Substituted Ethylenediamines | Reaction with a primary amine followed by reduction or further substitution. | Nucleophilic substitution |

| Piperazines | Dimerization and cyclization, potentially with another amine. | Intramolecular and intermolecular nucleophilic substitution |

| Polyethyleneimines | Polymerization under suitable conditions. | Polycondensation |

Construction of Other Heterocyclic Architectures (e.g., Pyrimidines, Thiadiazoles, Morpholines, Pyrroles)

The versatile reactivity of 2,2-Dibromoethan-1-amine hydrochloride suggests its potential application in the synthesis of a wider range of heterocyclic systems.

Pyrimidines: Pyrimidine synthesis often involves the condensation of a three-carbon unit with an amidine, urea, or guanidine derivative wikipedia.org. The 2,2-Dibromoethan-1-amine backbone could potentially act as a synthon for a C-C-N fragment. For instance, reaction with a suitable nitrogen source could lead to an intermediate that, upon cyclization with a 1,3-dicarbonyl compound or its equivalent, could yield a pyrimidine ring.

Thiadiazoles: The synthesis of 1,3,4-thiadiazoles can be achieved through the cyclization of thiosemicarbazides with various reagents nih.gov. It is conceivable that 2,2-Dibromoethan-1-amine could be converted to a thiosemicarbazide derivative, which could then undergo intramolecular cyclization to form a substituted thiadiazole. The Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioureas, provides another potential pathway where a derivative of 2,2-Dibromoethan-1-amine could serve as the α-haloamine equivalent nih.govnih.govresearchgate.net.

Morpholines: Morpholine synthesis often starts from 1,2-amino alcohols asianpubs.orgorganic-chemistry.orgnih.govorganic-chemistry.orgresearchgate.netchemrxiv.org. While 2,2-Dibromoethan-1-amine is not a direct precursor, its conversion to an amino alcohol derivative via hydrolysis of the bromine atoms could open a pathway to morpholine synthesis. Alternatively, reaction with a diol under conditions that favor double nucleophilic substitution could potentially lead to the formation of the morpholine ring.

Pyrroles: The Paal-Knorr pyrrole synthesis is a classic method that involves the condensation of a 1,4-dicarbonyl compound with a primary amine wikipedia.orgorganic-chemistry.orgalfa-chemistry.comrgmcet.edu.inresearchgate.net. While 2,2-Dibromoethan-1-amine itself is not a 1,4-dicarbonyl precursor, its derivatization could lead to a suitable intermediate. For example, conversion of the gem-dibromo group to a carbonyl or a protected carbonyl, followed by further functionalization, could generate a molecule capable of undergoing a Paal-Knorr type cyclization.

| Heterocyclic Architecture | Plausible Synthetic Strategy | Key Transformation |

|---|---|---|

| Pyrimidines | Conversion to a C-C-N synthon and cyclocondensation. | Cyclocondensation |

| Thiadiazoles | Formation of a thiosemicarbazide derivative followed by cyclization. | Intramolecular cyclization |

| Morpholines | Conversion to an amino alcohol derivative and subsequent cyclization. | Cyclization |

| Pyrroles | Derivatization to a 1,4-dicarbonyl precursor equivalent for Paal-Knorr synthesis. | Paal-Knorr condensation |

Utility in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials beilstein-journals.orgnih.govnih.govbohrium.com. The bifunctional nature of 2,2-Dibromoethan-1-amine hydrochloride makes it an interesting candidate for participation in MCRs.

For example, in a reaction involving an aldehyde, an isocyanide, and an amine (a Ugi-type reaction), the amino group of 2,2-Dibromoethan-1-amine could participate as the amine component. The resulting product would contain a gem-dibromoethyl side chain, which could be further functionalized in subsequent steps. This would allow for the rapid generation of a library of complex molecules with diverse functionalities. Similarly, in Hantzsch-type dihydropyridine synthesis, which is a four-component reaction, 2,2-Dibromoethan-1-amine could potentially act as the nitrogen source, leading to N-substituted dihydropyridines bearing a gem-dibromoethyl group beilstein-journals.org.

Derivatization Strategies for Advanced Organic Synthesis

The presence of both an amine and a gem-dibromo group allows for a range of derivatization strategies, enabling the use of 2,2-Dibromoethan-1-amine hydrochloride in more complex synthetic routes.

Strategic Functionalization for Target Molecule Design

The gem-dibromo group can be transformed into a variety of other functional groups. For instance, it can be hydrolyzed to an aldehyde, reduced to a methylene group, or converted to a thioketal. These transformations, coupled with reactions at the amino group, would allow for the strategic design of target molecules with specific functionalities. The selective functionalization of one bromine atom over the other could also provide a handle for introducing further complexity. The ability to perform benzylic mono- and gem-dibromination on primary aromatic amine derivatives after protecting the amino group highlights the importance of such strategic functionalization researchgate.net.

Protecting Group Chemistry in Amine-Bromide Systems

In order to achieve selective reactions at either the amine or the dibromomethyl group, the use of protecting groups would be essential. The amino group can be protected using a variety of standard protecting groups, such as carbamates (e.g., Boc, Cbz) or amides libretexts.orgslideshare.netrsc.org. The choice of protecting group would depend on the reaction conditions planned for the functionalization of the gem-dibromo group. For instance, if the subsequent step involves strongly basic conditions, an acid-labile protecting group like Boc would be suitable. Conversely, if acidic conditions are required, a base-labile protecting group might be employed. The selective protection of a primary amino group in the presence of other functionalities is a well-established strategy in organic synthesis tcichemicals.com.

| Protecting Group | Abbreviation | Cleavage Conditions |

|---|---|---|

| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA, HCl) |

| Carboxybenzyl | Cbz or Z | Hydrogenolysis (e.g., H2, Pd/C) |

| Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) |

| Acetyl | Ac | Acidic or basic hydrolysis |

Theoretical and Computational Chemistry Studies on 2,2 Dibromoethan 1 Amine Hydrochloride

Electronic Structure and Bonding Analysis via Quantum Chemical Methods

Quantum chemical methods are essential for understanding the distribution of electrons within a molecule and the nature of its chemical bonds. This knowledge is fundamental to predicting a molecule's stability, spectroscopic properties, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to determine the ground-state properties of molecules by calculating their electron density. For 2,2-Dibromoethan-1-amine hydrochloride, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to optimize the molecule's geometry and predict various properties. researchgate.netresearchgate.net

These calculations would yield key data points such as bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule. Furthermore, DFT is used to compute energetic properties, including the total energy, and to simulate vibrational spectra (like infrared and Raman), which can be compared with experimental data to validate the computational model. nih.gov

Table 1: Hypothetical Ground State Properties of 2,2-Dibromoethan-1-amine Hydrochloride Calculated by DFT (Note: The following data is illustrative and not based on published experimental or computational results.)

| Property | Calculated Value (Hypothetical) | Unit |

| Total Energy | -2580.1234 | Hartrees |

| C1-C2 Bond Length | 1.54 | Ångströms (Å) |

| C2-Br1 Bond Length | 1.95 | Ångströms (Å) |

| C1-N Bond Length | 1.48 | Ångströms (Å) |

| C-C-N Bond Angle | 110.5 | Degrees (°) |

| Dipole Moment | 3.45 | Debye |

Frontier Molecular Orbital (FMO) theory is a critical component of chemical reactivity analysis. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. researchgate.netscite.ai

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy relates to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. For 2,2-Dibromoethan-1-amine hydrochloride, understanding the distribution and energies of these orbitals would reveal the most likely sites for nucleophilic and electrophilic attack. youtube.com

Table 2: Hypothetical Frontier Molecular Orbital Properties for 2,2-Dibromoethan-1-amine Hydrochloride (Note: The following data is illustrative and not based on published experimental or computational results.)

| Orbital | Energy (eV) (Hypothetical) | Description |

| HOMO | -7.85 | Represents the ability to donate an electron; likely localized around the bromine and nitrogen atoms. |

| LUMO | -1.20 | Represents the ability to accept an electron; likely localized around the antibonding C-Br orbitals. |

| HOMO-LUMO Gap | 6.65 | Indicates high kinetic stability. |

Computational Modeling of Reactivity and Reaction Mechanisms

Computational modeling allows chemists to simulate the pathways of chemical reactions, providing insights that are often difficult or impossible to obtain through experiments alone. This includes identifying intermediate structures, transition states, and the energy profiles of reactions.

To understand how 2,2-Dibromoethan-1-amine hydrochloride might react, for instance in a nucleophilic substitution reaction, computational chemists would model the entire reaction pathway. This involves identifying the structure of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier.

This analysis is crucial for predicting reaction rates and understanding mechanisms. For example, in an SN2 reaction, the backside attack of a nucleophile can be explained and visualized using FMO theory, where the nucleophile's HOMO interacts with the electrophile's LUMO. youtube.com By calculating the energy barrier, one can determine how feasible a proposed reaction mechanism is under specific conditions.

Reactions are rarely carried out in the gas phase; they typically occur in a solvent. The solvent can have a significant impact on reaction pathways and energy barriers through interactions with reactants, intermediates, and transition states.

Computational models can account for these effects using methods like the Polarizable Continuum Model (PCM). researchgate.net This approach treats the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solvent stabilizes or destabilizes different species in the reaction. For an ionic compound like 2,2-Dibromoethan-1-amine hydrochloride, polar solvents would be expected to strongly influence its reactivity by stabilizing charged intermediates and transition states, potentially lowering the energy barriers compared to the gas phase or nonpolar solvents. researchgate.net

Retrosynthetic Analysis and Strategic Design in 2,2 Dibromoethan 1 Amine Hydrochloride Mediated Synthesis

Retrosynthetic Disconnections and Key Intermediates

A critical aspect of retrosynthetic analysis involves identifying strategic bond disconnections in a target molecule to reveal simpler, synthetically accessible precursors. For 2,2-Dibromoethan-1-amine hydrochloride, the geminal dibromide and the primary amine functionalities suggest its potential as a precursor for various nitrogen-containing heterocycles or as a building block for introducing a 2,2-dibromoethylamino moiety.

Hypothetically, key disconnections would involve the carbon-nitrogen bond and the carbon-bromine bonds. This would suggest precursor synthons such as a 2-aminoacetaldehyde (B1595654) equivalent or a gem-dibromoethylene equivalent. However, without specific examples from the literature, a detailed discussion of key intermediates derived from this compound in the synthesis of complex molecules remains speculative.

Rational Design of Synthetic Routes to Complex Molecules

The rational design of synthetic routes relies on the predictable reactivity of building blocks. The presence of both a nucleophilic amine and electrophilic carbon centers (due to the electron-withdrawing nature of the bromine atoms) in 2,2-Dibromoethan-1-amine hydrochloride suggests a rich and varied reactivity profile. It could potentially participate in reactions such as:

N-alkylation: The primary amine can act as a nucleophile.

Cyclization reactions: Intramolecular or intermolecular reactions with dinucleophiles could lead to the formation of various heterocyclic systems, such as imidazoles, pyrazines, or other nitrogen-containing rings.

Formation of enamines or imines: Following dehydrobromination or reaction at the amine, respectively.

Despite these theoretical possibilities, the absence of documented synthetic routes to complex molecules using 2,2-Dibromoethan-1-amine hydrochloride as a key starting material prevents a detailed and evidence-based discussion in this section.

Evaluation of Synthetic Efficiency and Convergency

Due to the lack of specific research findings on the synthetic applications of 2,2-Dibromoethan-1-amine hydrochloride, creating data tables and providing a detailed, authoritative article as requested is not feasible at this time.

Future Research Directions and Emerging Paradigms in 2,2 Dibromoethan 1 Amine Hydrochloride Chemistry

Innovations in Synthesis and Reaction Discovery

Future research into the synthesis of 2,2-Dibromoethan-1-amine hydrochloride could focus on developing novel, more efficient, and safer synthetic routes. Innovations may stem from the application of modern synthetic methodologies that are yet to be applied to this specific molecule.

Potential Research Areas:

Catalytic Approaches: Investigation into catalytic methods, such as transition-metal-catalyzed amination of a suitable dibromo-precursor, could offer higher yields and milder reaction conditions compared to traditional methods.

Novel Reagents: The exploration of new aminating agents or alternative starting materials could lead to more direct and selective synthetic pathways.

Reaction Discovery: A significant area for future work lies in discovering new reactions where 2,2-Dibromoethan-1-amine hydrochloride can serve as a key building block. Its bifunctional nature, with both amine and dibromomethyl groups, suggests potential for complex molecule synthesis, including the formation of heterocyclic compounds.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Traditional Amination | Utilizes readily available starting materials. | May suffer from low yields and harsh reaction conditions. |

| Catalytic Amination | Higher efficiency, milder conditions, better selectivity. | Catalyst cost and sensitivity, optimization of reaction parameters. |

| Flow Synthesis | Enhanced safety, scalability, and process control. | Requires specialized equipment and initial setup costs. |

Advanced Computational and Spectroscopic Characterization

A thorough understanding of the molecular properties of 2,2-Dibromoethan-1-amine hydrochloride is crucial for its application. Advanced computational and spectroscopic techniques can provide deep insights into its structure, reactivity, and electronic properties.

Future Research Directions:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to predict its geometric parameters, vibrational frequencies, and electronic structure. Such studies can also elucidate reaction mechanisms involving this compound.

Spectroscopic Analysis: While basic characterization data exists, a comprehensive spectroscopic profile is likely yet to be published. This would include detailed analysis using advanced techniques like 2D NMR (COSY, HSQC, HMBC), high-resolution mass spectrometry, and X-ray crystallography to definitively determine its three-dimensional structure.

Table of Predicted and Experimental Data:

| Property | Method | Predicted/Experimental Value |

| Molecular Weight | Mass Spectrometry | 239.34 g/mol nih.gov |

| 1H NMR | NMR Spectroscopy | Further research needed |

| 13C NMR | NMR Spectroscopy | Further research needed |

| Crystal Structure | X-ray Crystallography | Further research needed |

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving towards continuous flow and automated processes to improve efficiency, safety, and reproducibility. researchgate.netnih.gov Applying these technologies to the synthesis and subsequent reactions of 2,2-Dibromoethan-1-amine hydrochloride represents a significant area for future development.

Potential Applications:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of 2,2-Dibromoethan-1-amine hydrochloride could offer benefits such as improved heat and mass transfer, safer handling of potentially hazardous intermediates, and easier scalability. mdpi.com

Automated Reaction Screening: Automated synthesis platforms could be utilized to rapidly screen a wide range of reaction conditions and substrates for reactions involving 2,2-Dibromoethan-1-amine hydrochloride, accelerating the discovery of new transformations and applications. chemrxiv.orgnih.gov

Development of Sustainable and Atom-Economical Processes

In line with the principles of green chemistry, future research should aim to develop sustainable and atom-economical processes for the synthesis and utilization of 2,2-Dibromoethan-1-amine hydrochloride. libretexts.orgjocpr.com

Key Areas for Improvement:

Atom Economy: The concept of atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. ibchem.com Future synthetic routes should be designed to maximize atom economy by minimizing the formation of byproducts. primescholars.comkccollege.ac.in

Green Solvents and Reagents: Research should focus on replacing hazardous solvents and reagents with more environmentally benign alternatives.

Catalysis: The use of catalysts can significantly improve the sustainability of chemical processes by enabling reactions to proceed under milder conditions and with higher selectivity, thereby reducing energy consumption and waste generation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,2-dibromoethan-1-amine hydrochloride, and what are the critical parameters affecting yield and purity?

- Methodological Answer : Synthesis typically involves bromination of ethan-1-amine derivatives followed by hydrochlorination. Key steps include:

- Bromination : Reacting ethan-1-amine with brominating agents (e.g., PBr₃ or HBr/H₂O₂) under controlled temperatures (0–5°C) to avoid over-bromination.

- Hydrochlorination : Treating the dibrominated intermediate with HCl gas or concentrated HCl in anhydrous ethanol to form the hydrochloride salt .

- Critical Parameters : Reaction temperature, stoichiometry of brominating agents, and solvent polarity significantly impact yield (typically 60–75%) and purity (>95%). Catalysts like AlCl₃ may reduce byproduct formation .

Q. How can researchers characterize the purity and structural integrity of 2,2-dibromoethan-1-amine hydrochloride using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of the amine proton (δ 3.2–3.5 ppm) and brominated carbons (δ 35–40 ppm). Absence of peaks at δ 4.5–5.0 ppm indicates no residual solvent (e.g., ethanol) .

- HPLC : Use a C18 column with UV detection (λ = 210 nm) and a mobile phase of acetonitrile/0.1% TFA to assess purity (>98%). Retention time typically 8–10 minutes .

- Mass Spectrometry (ESI-MS) : Expected [M+H]⁺ at m/z 233.8 (C₂H₅Br₂N⁺) .

Q. What are the recommended storage conditions and handling protocols to ensure the stability of 2,2-dibromoethan-1-amine hydrochloride in laboratory settings?

- Methodological Answer :

- Storage : Store in airtight containers at -20°C under nitrogen to prevent hydrolysis. Desiccants (e.g., silica gel) mitigate moisture absorption .

- Handling : Use gloves, goggles, and fume hoods to avoid skin/eye contact. Neutralize spills with 5% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can conflicting data from different analytical techniques (e.g., NMR vs. HPLC) be resolved when assessing the purity of 2,2-dibromoethan-1-amine hydrochloride?

- Methodological Answer :

- Cross-Validation : Combine NMR integration (quantifying amine protons) with HPLC area normalization. Discrepancies may arise from:

- NMR Solvent Artifacts : Residual DMSO-d₆ peaks overlapping with analyte signals.

- HPLC Column Degradation : Use fresh columns and calibrate with certified reference standards .

- Supplementary Techniques : Employ elemental analysis (C, H, N, Br) to verify stoichiometry .

Q. What strategies are effective in optimizing the reaction conditions for large-scale synthesis while minimizing dibrominated byproducts?

- Methodological Answer :

- Stepwise Bromination : Introduce bromine incrementally at low temperatures (-10°C) to avoid di- or tri-brominated species.

- Solvent Optimization : Use dichloromethane (low polarity) instead of THF to reduce side reactions.

- Catalysts : Add catalytic ZnBr₂ to enhance regioselectivity, achieving >90% mono-brominated intermediate before final dibromination .

Q. What mechanistic insights have been gained from studying the nucleophilic substitution reactions involving 2,2-dibromoethan-1-amine hydrochloride?

- Methodological Answer :

- Sₙ2 Dominance : The bromide leaving group and steric hindrance from the amine moiety favor bimolecular substitution. Kinetic studies (Eyring plots) show Δ‡H ≈ 85 kJ/mol in polar aprotic solvents .

- Byproduct Analysis : GC-MS reveals trace ethylenimine derivatives under basic conditions, suggesting competing elimination pathways at elevated temperatures (>50°C) .

Application-Oriented Questions

Q. How is 2,2-dibromoethan-1-amine hydrochloride utilized as a building block in synthesizing heterocyclic compounds with potential pharmacological activity?

- Methodological Answer :

- Quinazoline Synthesis : React with benzaldehyde derivatives under Ullmann conditions (CuI, K₂CO₃) to form 2-aminobromo-substituted quinazolines, precursors for kinase inhibitors .

- Antimicrobial Agents : Couple with thiol-containing moieties (e.g., mercaptopyridine) via nucleophilic substitution to generate sulfonamide derivatives with MIC values <1 µg/mL against S. aureus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.